molecular formula C21H20ClN3O2S2 B5172349 4-butoxy-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

4-butoxy-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Cat. No.: B5172349
M. Wt: 446.0 g/mol
InChI Key: DTRCPPSLMFOHAO-UHFFFAOYSA-N
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Description

4-butoxy-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with 4-butoxybenzamide under specific reaction conditions, such as the use of a base like potassium carbonate in a polar solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-butoxy-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are crucial for binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit enzyme function by binding to the active site or allosteric sites, affecting the enzyme’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

4-butoxy-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c1-2-3-12-27-17-10-6-15(7-11-17)19(26)24-20(28)25-21-23-18(13-29-21)14-4-8-16(22)9-5-14/h4-11,13H,2-3,12H2,1H3,(H2,23,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRCPPSLMFOHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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